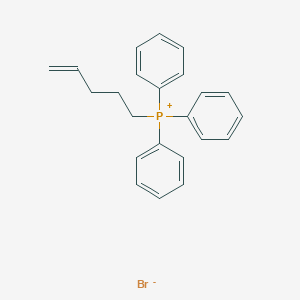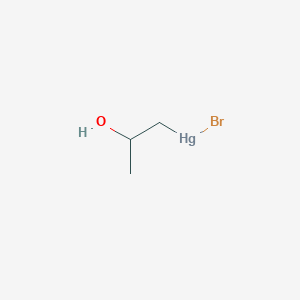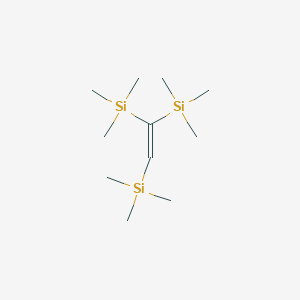
Suspensolide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of suspensolide involves several key steps, including metallometallation, carboalumination, and cupration reactions. One of the synthetic routes begins with the stannylzincation of a protected alkynyl alcohol, producing a trisubstituted alkene and an allylic alcohol. This is followed by methylalumination of an additional alkyne to generate the second alkene. The required homoallylic alcohol is produced via alanate opening of ethylene oxide . The two synthons generated from these processes are subsequently coupled using higher-order cuprate chemistry. The final step involves the oxidation of the homoallylic alcohol to an aldehyde, and then to the carboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a foundation for potential large-scale production. The use of metallometallation and cupration reactions suggests that industrial synthesis would require precise control of reaction conditions and the availability of specialized reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Suspensolide undergoes various chemical reactions, including:
Oxidation: The homoallylic alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
Reduction: Reduction reactions can be used to modify the alkenes and alcohol groups.
Substitution: Allylic and homoallylic alcohols can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium cyanide and lithium salts are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted alcohols .
Wissenschaftliche Forschungsanwendungen
Suspensolide has several scientific research applications:
Chemistry: It serves as a model compound for studying metallometallation and cupration reactions.
Biology: As a sex pheromone, it is used in studies related to insect behavior and pest control.
Medicine: Its unique structure makes it a candidate for drug development and pharmacological studies.
Wirkmechanismus
The mechanism of action of suspensolide as a sex pheromone involves its interaction with specific receptors in the olfactory system of the Caribbean fruit fly. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral changes in the insect . The exact molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Suspensolide can be compared with other macrolide compounds, such as:
Erythromycin: A well-known antibiotic with a similar macrolide structure.
Azithromycin: Another antibiotic with a macrolide ring, used for treating bacterial infections.
Anastrephin and Epianastrephin: Other pheromones from the Anastrepha genus with similar biological functions.
This compound’s uniqueness lies in its specific role as a sex pheromone for the Caribbean fruit fly and its distinct chemical structure, which includes two tri-substituted alkenes and both allylic and homoallylic alcohols .
Eigenschaften
IUPAC Name |
(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDTQISXMBQEU-XNFNPUBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)OCC=C(CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC(=O)OC/C=C(\CCC1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















